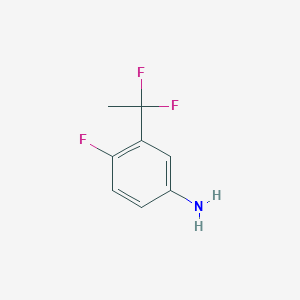
3-(1,1-Difluoroethyl)-4-fluoroaniline
描述
3-(1,1-Difluoroethyl)-4-fluoroaniline is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and difluoroethyl groups
作用机制
Target of Action
Fluorinated heterocycles, a class to which this compound belongs, are known to have wide practical applications in various fields such as medicines, pesticides, liquid crystals, dyes, materials for electronics, polymers, and diagnostic agents for medical purposes .
Mode of Action
It is known that the introduction of fluorine atoms affects the solubility, lipophilicity, and biological activity of heterocyclic compounds . This suggests that the compound may interact with its targets by altering these properties, leading to changes in the targets’ function or behavior.
Biochemical Pathways
It is known that fluorinated heterocycles can influence various biochemical pathways due to their wide range of applications in different fields . The downstream effects of these alterations would depend on the specific targets and pathways involved.
Pharmacokinetics
It is known that the introduction of fluorine atoms can enhance the metabolic stability of a drug , which could potentially impact the bioavailability of 3-(1,1-Difluoroethyl)-4-fluoroaniline.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions, including the use of a nickel catalyst and appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(1,1-Difluoroethyl)-4-fluoroaniline may involve large-scale synthesis using similar catalytic processes. The use of 1,1-difluoroethyl chloride as a starting material is advantageous due to its availability and cost-effectiveness . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(1,1-Difluoroethyl)-4-fluoroaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Nucleophilic Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, electrophilic substitution reactions may yield substituted aniline derivatives, while nucleophilic substitution can lead to the formation of various functionalized compounds .
科学研究应用
3-(1,1-Difluoroethyl)-4-fluoroaniline has diverse applications in scientific research:
相似化合物的比较
Similar Compounds
1-Bromo-4-(1,1-difluoroethyl)benzene: This compound shares the difluoroethyl group but has a bromine atom instead of an amino group.
3-(1,1-Difluoroethyl)aniline: A closely related compound with similar structural features.
Uniqueness
3-(1,1-Difluoroethyl)-4-fluoroaniline is unique due to the specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
3-(1,1-difluoroethyl)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-8(10,11)6-4-5(12)2-3-7(6)9/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFHVJDYMDWZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)N)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

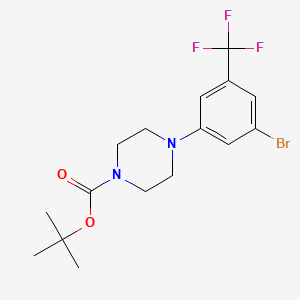
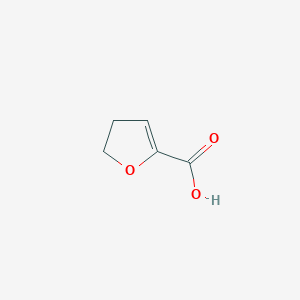
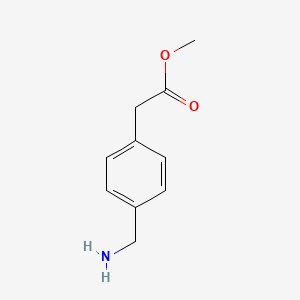
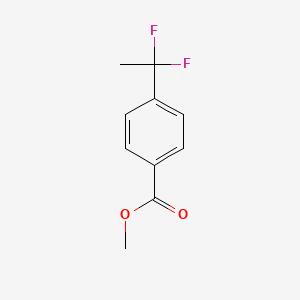
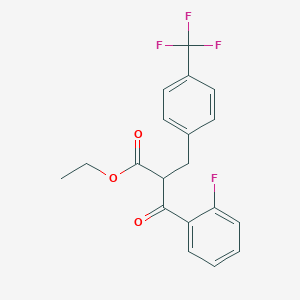

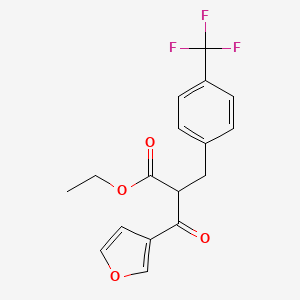
![Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138023.png)
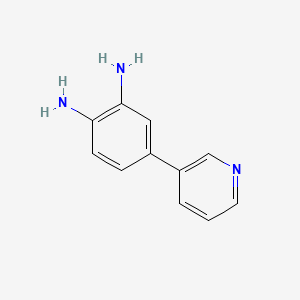
![1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3138039.png)
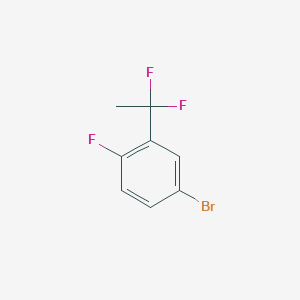
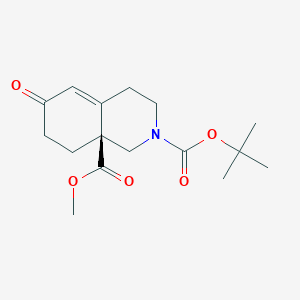
![tetrahydrofuro[2,3-b]furan-3(2H)-one](/img/structure/B3138065.png)
